1-[(Pentafluorophenoxy)acetyl]piperidine-4-carboxamide
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Overview
Description
1-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]piperidine-4-carboxamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a carboxamide group and a pentafluorophenoxyacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]piperidine-4-carboxamide typically involves the following steps:
Formation of 2,3,4,5,6-pentafluorophenoxyacetic acid: This intermediate can be synthesized by reacting pentafluorophenol with chloroacetic acid under basic conditions.
Acylation of piperidine: The 2,3,4,5,6-pentafluorophenoxyacetic acid is then converted to its acyl chloride derivative using thionyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pentafluorophenoxy group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Hydrolysis Products: The major products of hydrolysis are 2,3,4,5,6-pentafluorophenoxyacetic acid and piperidine-4-carboxamide.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]piperidine-4-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The pentafluorophenoxy group may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-pentafluorophenoxyacetic acid
- 2,3,4,5,6-pentafluorobenzoic acid
- Pentafluoro(phenoxy)cyclotriphosphazene
Uniqueness
1-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]piperidine-4-carboxamide is unique due to the combination of its piperidine ring and pentafluorophenoxyacetyl moiety. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H13F5N2O3 |
---|---|
Molecular Weight |
352.26 g/mol |
IUPAC Name |
1-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C14H13F5N2O3/c15-8-9(16)11(18)13(12(19)10(8)17)24-5-7(22)21-3-1-6(2-4-21)14(20)23/h6H,1-5H2,(H2,20,23) |
InChI Key |
RNEYTJTYDQRTJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)COC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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